2-Methyl-1-Benzyloxybenzene
Overview
Description
2-Methyl-1-Benzyloxybenzene is an organic compound with the molecular formula C14H14O. It is characterized by a benzene ring substituted with a methyl group and a benzyloxy group. This compound is typically found in the form of white or colorless crystals and is known for its somewhat gassy, geranium-like odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-Benzyloxybenzene is synthesized through the reaction of benzyl chloride with ortho-cresol in an aqueous alkaline solution . The reaction proceeds as follows:
Reactants: Benzyl chloride and ortho-cresol
Conditions: Aqueous alkaline solution
Product: this compound
Industrial Production Methods: The industrial production of this compound follows the same synthetic route as the laboratory preparation. The process involves large-scale reactions in controlled environments to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-Benzyloxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The methyl and benzyloxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: Hydroxybenzene derivatives
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
2-Methyl-1-Benzyloxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its distinctive odor.
Mechanism of Action
The mechanism of action of 2-Methyl-1-Benzyloxybenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Methyl-1-Phenoxybenzene: Similar structure but with a phenoxy group instead of a benzyloxy group.
2-Methyl-1-Methoxybenzene: Contains a methoxy group instead of a benzyloxy group.
2-Methyl-1-Ethoxybenzene: Features an ethoxy group in place of the benzyloxy group.
Uniqueness: 2-Methyl-1-Benzyloxybenzene is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The benzyloxy group enhances the compound’s ability to participate in specific chemical reactions and interactions, making it valuable in various applications.
Properties
IUPAC Name |
1-methyl-2-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVKYCOVKKYWNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173242 | |
Record name | Benzene, 1-methyl-2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19578-70-2 | |
Record name | 1-(Benzyloxy)-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19578-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-2-(phenylmethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19578-70-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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